
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 is a synthetic peptide composed of multiple amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. This particular peptide sequence includes both L- and D-forms of amino acids, which can influence its biological activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated, usually with reagents like HBTU or DIC, and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed, typically using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified, often using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar steps but on a larger scale. Automation and optimization of reaction conditions are crucial to ensure high yield and purity. Industrial methods might also involve additional purification steps, such as recrystallization or lyophilization, to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the tyrosine and phenylalanine residues. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reduction reactions can occur at disulfide bonds if present, using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties. This is often done during synthesis by replacing one amino acid with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.
Reduction: DTT, TCEP, mild acidic or basic conditions.
Substitution: During SPPS, using different amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of dityrosine cross-links, while reduction could result in the cleavage of disulfide bonds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate in enzymatic reactions to investigate enzyme specificity and kinetics.
Biology
Biologically, this peptide might be used to study protein-protein interactions, signal transduction pathways, and cellular uptake mechanisms. Its ability to mimic natural peptides makes it valuable in understanding biological processes.
Medicine
In medicine, synthetic peptides like this one are explored for their therapeutic potential. They can act as hormone analogs, enzyme inhibitors, or antimicrobial agents. Research might focus on their efficacy, stability, and delivery methods.
Industry
Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools. This peptide could be part of formulations for skin care products or as a component in diagnostic assays.
Mécanisme D'action
The mechanism of action for H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The presence of both L- and D-amino acids can enhance stability and resistance to enzymatic degradation, prolonging the peptide’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH2: A similar peptide with all L-amino acids.
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-Ile-DL-Arg-DL-Pro-DL-Lys-NH2: A variant with different D- and L-amino acid configurations.
Uniqueness
The uniqueness of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-DL-Lys-NH2 lies in its specific sequence and the inclusion of D-amino acids, which can significantly alter its biological activity and stability compared to peptides composed solely of L-amino acids. This makes it a valuable tool for studying the effects of chirality on peptide function and stability.
Propriétés
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H104N22O12/c1-5-37(4)51(59(96)82-45(20-13-29-75-63(71)72)60(97)85-30-14-21-48(85)58(95)79-42(52(66)89)17-9-10-26-64)84-55(92)44(19-12-28-74-62(69)70)80-54(91)43(18-11-27-73-61(67)68)81-56(93)46(31-36(2)3)83-57(94)47(33-38-15-7-6-8-16-38)78-50(88)35-76-49(87)34-77-53(90)41(65)32-39-22-24-40(86)25-23-39/h6-8,15-16,22-25,36-37,41-48,51,86H,5,9-14,17-21,26-35,64-65H2,1-4H3,(H2,66,89)(H,76,87)(H,77,90)(H,78,88)(H,79,95)(H,80,91)(H,81,93)(H,82,96)(H,83,94)(H,84,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJAOUBQLSWUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H104N22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1361.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
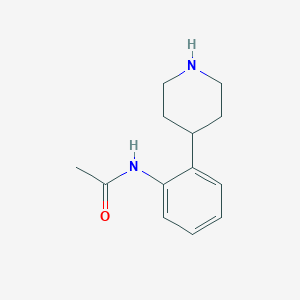
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)
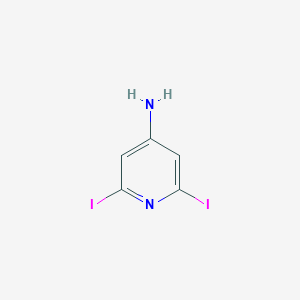

![1,3,4-Oxadiazole-2-propanamine, 5-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B12115038.png)
![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
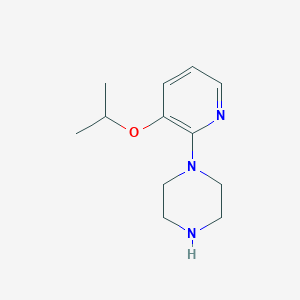
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)
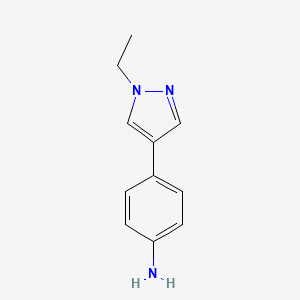
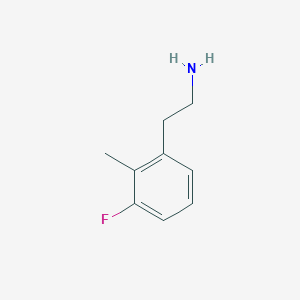
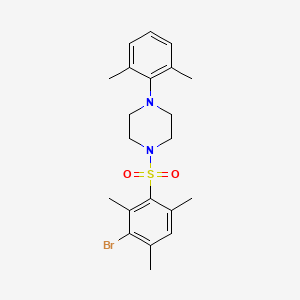
![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)

